molecular formula C16H17N5 B11228858 N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline

N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline

Cat. No.: B11228858
M. Wt: 279.34 g/mol
InChI Key: VFIMTZPOUFYKQA-UHFFFAOYSA-N
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Description

N-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline is a complex organic compound that features a tetrazole ring, a phenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile under copper-catalyzed conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Aniline Moiety: The aniline group is typically introduced through a nucleophilic aromatic substitution reaction, where a halogenated aromatic compound reacts with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), alkyl halides

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: The tetrazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of N-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for conditions such as cancer and autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the aniline moiety.

    2-Phenyl-1H-indole: Contains a similar aromatic structure but with an indole ring instead of a tetrazole.

    N-Phenyl-2-propylamine: Similar in having a phenyl and propylamine group but lacks the tetrazole ring.

Uniqueness

N-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline is unique due to the combination of the tetrazole ring, phenyl group, and aniline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)propan-2-yl]aniline

InChI

InChI=1S/C16H17N5/c1-16(2,17-13-9-5-3-6-10-13)15-18-19-20-21(15)14-11-7-4-8-12-14/h3-12,17H,1-2H3

InChI Key

VFIMTZPOUFYKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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